molecular formula C7H12N2S2 B1679881 PX-12 CAS No. 141400-58-0

PX-12

Cat. No.: B1679881
CAS No.: 141400-58-0
M. Wt: 188.3 g/mol
InChI Key: BPBPYQWMFCTCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PX-12, also known as 1-methylpropyl 2-imidazolyl disulfide, is a small-molecule inhibitor of thioredoxin-1 (Trx-1). Thioredoxin-1 is a redox protein involved in various cellular processes, including DNA synthesis and regulation of transcription factors. This compound has garnered significant attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit tumor growth and stimulate apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: PX-12 can be synthesized through the reaction of 2-mercaptoimidazole with 1-chlorobutane in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming the disulfide bond between the imidazole and the butyl group .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes purification steps such as recrystallization or chromatography to ensure the compound’s purity. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: PX-12 primarily undergoes redox reactions due to the presence of the disulfide bond. It can be reduced to its corresponding thiol form in the presence of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .

Common Reagents and Conditions:

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

Major Products Formed:

Mechanism of Action

PX-12 exerts its effects primarily through the irreversible inhibition of thioredoxin-1. The compound thioalkylates the cysteine residues in the active site of thioredoxin-1, leading to the inhibition of its redox activity. This inhibition disrupts the redox balance within the cell, leading to increased oxidative stress, apoptosis, and inhibition of cell proliferation .

Molecular Targets and Pathways:

Properties

IUPAC Name

2-(butan-2-yldisulfanyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S2/c1-3-6(2)10-11-7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBPYQWMFCTCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SSC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875689
Record name S-BUTYL (2-IMIDAZOLYL) DISULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

PX-12 irreversibly inhibits the redox protein thioredoxin, which has been associated with cancer and tumor growth.
Record name PX-12
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

141400-58-0
Record name IV 2 compound
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141400580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PX-12
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 141400-58-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PX-12
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PQ9CZ8BTJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PX-12
Reactant of Route 2
Reactant of Route 2
PX-12
Reactant of Route 3
PX-12
Reactant of Route 4
PX-12
Reactant of Route 5
PX-12
Reactant of Route 6
PX-12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.